2-Methyl-5-nitropyridine N-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHIKYLESVCDNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C=C1)[N+](=O)[O-])[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507466 | |
| Record name | 2-Methyl-5-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36625-50-0 | |
| Record name | 2-Methyl-5-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methyl 5 Nitropyridine N Oxide and Analogous Derivatives
Direct N-Oxidation Approaches of Pyridine (B92270) Precursors
The direct oxidation of the nitrogen atom in the pyridine ring is a fundamental and widely employed strategy for the synthesis of pyridine N-oxides. researchgate.net This transformation alters the electronic properties of the pyridine ring, activating it for further functionalization. researchgate.net
Peracid-Mediated N-Oxidation Protocols
Peracids are highly effective reagents for the N-oxidation of pyridines. The reaction proceeds through the electrophilic attack of the peracid oxygen on the lone pair of electrons of the pyridine nitrogen.
Commonly used peracids include peracetic acid and meta-chloroperoxybenzoic acid (mCPBA). For instance, 2-chloromethylpyridine derivatives can be oxidized with mCPBA at low temperatures to yield the corresponding 2-chloromethylpyridine-N-oxide derivatives. researchgate.net The choice of peracid and reaction conditions can be crucial to avoid unwanted side reactions, especially when other sensitive functional groups are present in the pyridine precursor. orgsyn.orgyoutube.com
A general procedure for peracid-mediated N-oxidation involves dissolving the pyridine precursor in a suitable solvent and adding the peracid at a controlled temperature. orgsyn.org The reaction progress is typically monitored by chromatography, and upon completion, the product is isolated and purified.
Table 1: Examples of Peracid-Mediated N-Oxidation
| Pyridine Precursor | Peracid | Product | Yield (%) | Reference |
| 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine | mCPBA | 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine-N-oxide | 52.5 | researchgate.net |
| 2-Chloromethyl-4-methoxypyridine | mCPBA | 2-Chloromethyl-4-methoxypyridine-N-oxide | 98.45 | researchgate.net |
| 2-Vinylpyridine | Peracetic Acid | 2-Vinylpyridine N-oxide | Good | youtube.com |
Hydrogen Peroxide-Based Oxidative Systems
Hydrogen peroxide, in the presence of a carboxylic acid or a metal catalyst, serves as a greener and more economical alternative to pre-formed peracids for N-oxidation. researchgate.net In this system, the peracid is generated in situ.
A common method involves the use of hydrogen peroxide in acetic acid. youtube.com This mixture generates peracetic acid, which then acts as the oxidizing agent. The reaction of N-methyl-N'-nitro-N-nitrosoguanidine with hydrogen peroxide has also been studied, leading to the production of hydroxyl free radicals. nih.gov
The N-oxidation of 2-methylpyridine (B31789) using hydrogen peroxide has been modeled, revealing a complex reaction system that includes the competitive decomposition of hydrogen peroxide. url.edu
Catalytic Oxidation Methodologies
To enhance the efficiency and selectivity of N-oxidation reactions, various catalytic systems have been developed. These methods often employ transition metal catalysts or organocatalysts.
Manganese-porphyrin complexes have shown catalytic activity in oxidation reactions. While not specifically detailed for 2-methyl-5-nitropyridine (B155877) N-oxide, the vapor phase oxidation of 2-methyl-5-ethylpyridine has been investigated using a modified vanadium oxide catalyst. researchgate.netect-journal.kz This process leads to the formation of various oxidation products, highlighting the influence of the catalyst on the reaction pathway. researchgate.netect-journal.kz
Trichloroisocyanuric acid has also been mentioned as a potential catalyst in the broader context of pyridine N-oxide synthesis. Furthermore, ruthenium(II) complexes have been found to catalyze the oxidation of alcohols using nitrous oxide under basic conditions, a reaction conceptually related to N-oxidation. researchgate.net
Strategies for Introducing Nitro and Methyl Moieties onto Pyridine N-Oxide Scaffolds
An alternative synthetic approach involves starting with a pyridine N-oxide and then introducing the required methyl and nitro functional groups. This strategy can offer advantages in terms of regioselectivity.
Regioselective Nitration of Methylpyridine N-Oxides
The nitration of methylpyridine N-oxides allows for the introduction of a nitro group at specific positions on the pyridine ring. The N-oxide group directs electrophilic substitution primarily to the 4-position.
For instance, the nitration of 2-methylpyridine N-oxide would be expected to yield 2-methyl-4-nitropyridine (B19543) N-oxide. sigmaaldrich.com Similarly, the nitration of 5-bromo-2-methylpyridine (B113479) N-oxide can produce 5-bromo-2-methyl-4-nitropyridine (B1441892) N-oxide. chemicalbook.com The synthesis of 2-methoxy-5-nitropyridine (B154726) involves the nitration of 2-methoxypyridine. ontosight.ai
The reaction typically involves treating the methylpyridine N-oxide with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions.
Table 2: Examples of Nitration of Pyridine Derivatives
| Starting Material | Product | Reference |
| 2-Methoxypyridine | 2-Methoxy-5-nitropyridine | ontosight.ai |
| 5-Bromo-2-methylpyridine N-oxide | 5-Bromo-2-methyl-4-nitropyridine N-oxide | chemicalbook.com |
Functionalization Reactions for Methyl Substituent Incorporation
The introduction of a methyl group onto a pyridine N-oxide can be achieved through various functionalization reactions. One notable method is the metal-free methylation of a pyridine N-oxide C-H bond using peroxides as the methylating agent. nih.govresearchgate.netrsc.org This radical process has been shown to be effective for pyridine N-oxide derivatives with various substituents, including nitro groups, affording the desired products in moderate to excellent yields. nih.govresearchgate.netrsc.org
Another strategy involves the addition of malonate anions to pyridine N-oxide derivatives that have been activated with trifluoromethanesulfonic anhydride (B1165640). nih.govresearchgate.netunivie.ac.at This reaction can selectively yield either 2- or 4-substituted pyridines. nih.gov While this method introduces a malonate group, it can be a precursor for further transformations to a methyl group.
Palladium-catalyzed reactions have also been developed for the arylation of unactivated C(sp3)–H bonds in aliphatic amides directed by pyridine N-oxides. acs.org While this specific reaction introduces an aryl group, it demonstrates the utility of the pyridine N-oxide moiety in directing C-H functionalization, a principle that could potentially be adapted for methylation.
Cyclization and Ring Transformation Pathways for Heterocyclic N-Oxides
Beyond the direct oxidation of a pre-formed pyridine ring, heterocyclic N-oxides can be constructed through more intricate pathways involving the formation of the ring itself or the transformation of another heterocyclic system. These methods offer novel routes to substituted pyridines that may be inaccessible through conventional substitution reactions.
One powerful strategy is the nucleophilic-type ring transformation, which operates on a "scrap and build" principle. nih.gov A notable example is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone. This pyridone derivative serves as a synthetic equivalent for the unstable nitromalonaldehyde. nih.gov When 1-methyl-3,5-dinitro-2-pyridone reacts with a ketone in the presence of a nitrogen source like ammonia, it undergoes a ring-opening reaction followed by a re-cyclization. nih.gov This process eliminates a nitroacetamide anion as a leaving group and constructs a new, highly substituted pyridine ring. nih.gov This method is particularly effective for producing various 2-aryl-5-nitropyridines and condensed nitropyridine systems, which are structurally analogous to the core of 2-Methyl-5-nitropyridine N-oxide. nih.gov For instance, the reaction is applicable to a range of aromatic ketones, leading to the corresponding 2-(het)aryl-5-nitropyridines. nih.gov
Another documented pathway involves the ring transformation of isoxazoles. arkat-usa.org Certain 4-nitroisoxazoles substituted at the 5-position can undergo cycloaddition reactions that lead to the formation of polynuclear heterocyclic systems, including bicyclic pyridine N-oxides. arkat-usa.org These methods highlight the versatility of building the desired N-oxide heterocycle from different starting cyclic structures, providing alternative synthetic logic.
Advanced Synthetic Techniques and Process Intensification
To address the safety concerns and scalability limitations of traditional batch processes, particularly for exothermic reactions like N-oxidation and nitration, advanced manufacturing techniques such as microreactor technology and continuous flow processing have been developed. These methods offer superior control over reaction parameters, enhancing safety, efficiency, and yield.
Microreactor Technology in N-Oxidation
Microreactors have emerged as a powerful tool for the N-oxidation of pyridine derivatives, offering significant advantages over conventional batch methods. organic-chemistry.org The high surface-to-volume ratio in microreactors allows for exceptional heat exchange and precise temperature control, mitigating the risks associated with exothermic oxidation reactions. semanticscholar.org
One prominent study details the development of a continuous flow microreactor for the N-oxidation of various pyridines using a packed-bed titanium silicalite (TS-1) catalyst with hydrogen peroxide (H₂O₂) as the oxidant. organic-chemistry.org This system proved to be highly efficient, safe, and robust. organic-chemistry.org The process achieved yields of up to 99% for different pyridine N-oxides and demonstrated remarkable stability, operating continuously for over 800 hours without loss of catalyst activity. organic-chemistry.org This technology is compatible with pyridine derivatives bearing both electron-donating and electron-withdrawing groups, showcasing its broad applicability for large-scale production. organic-chemistry.org
The choice of oxidizing agent is also a critical factor. Research has explored different reagents within microreactor setups to optimize N-oxidation processes. The data below summarizes findings from studies on the N-oxidation of pyridine, comparing different oxidizing systems and reaction modes.
| Oxidizing System | Reaction Mode | Temperature (°C) | Residence/Reaction Time | Conversion/Yield (%) |
|---|---|---|---|---|
| m-CPBA in DCM | Microreactor | Room Temp | 3 min | >95% Conversion |
| m-CPBA in DCM | Batch | Room Temp | 3 min | >95% Conversion |
| H₂O₂ in Acetic Acid | Microreactor | 130°C | 30 min | 91.5% Conversion |
| H₂O₂ in Acetic Acid | Batch | 70°C | 30 min | 34% Conversion |
| TS-1/H₂O₂ in Methanol | Microreactor | Not Specified | Not Specified | Up to 99% Yield |
Continuous Flow Nitration Processes
Nitration reactions are notoriously hazardous due to their high exothermicity and the use of aggressive reagents. Continuous flow processes significantly enhance the safety of these reactions by minimizing the reaction volume and enabling superior thermal control.
Further research using a CYTOS microreactor for the nitration of pyridine N-oxide at approximately 120°C resulted in a 78% yield. This represented an enhancement compared to the 72% yield obtained in a conventional flask experiment, again demonstrating the advantages of process intensification.
Chemical Reactivity and Mechanistic Investigations of 2 Methyl 5 Nitropyridine N Oxide
Reactions Involving the N-Oxide Moiety
The N-oxide group in 2-methyl-5-nitropyridine (B155877) N-oxide is a versatile functional group that can undergo several important transformations, including deoxygenation, rearrangement reactions, and O-alkylation.
Deoxygenation Pathways
The removal of the oxygen atom from the N-oxide group, known as deoxygenation, is a fundamental reaction of pyridine (B92270) N-oxides. This transformation is crucial for regenerating the parent pyridine after the N-oxide has been used to direct other reactions or to modulate the electronic properties of the ring. A variety of reagents and methods can be employed for the deoxygenation of pyridine N-oxides, with some methods being chemoselective and tolerant of other functional groups, such as the nitro group present in 2-methyl-5-nitropyridine N-oxide.
Several methods for the deoxygenation of pyridine N-oxides have been reported, including the use of phosphorus-based reagents, catalytic methods, and photochemical approaches. For instance, phosphorus trichloride (B1173362) (PCl₃) can effectively deoxygenate pyridine N-oxides. nih.gov However, in some cases, this reagent can lead to undesired side reactions, such as chlorination of the pyridine ring.
More contemporary and milder methods include photocatalytic deoxygenation. Rhenium complexes, such as [Re(4,4′-tBu-bpy)(CO)₃Cl], have been shown to be efficient photocatalysts for the deoxygenation of various pyridine N-oxides under ambient conditions. nih.govrsc.org These photocatalytic systems can operate without the need for harsh reagents, offering a greener alternative. Another approach involves palladium-catalyzed transfer oxidation, where a palladium catalyst, in conjunction with a phosphine (B1218219) ligand and a trialkylamine, facilitates the deoxygenation. organic-chemistry.org This method has been shown to be tolerant of nitro groups, making it a suitable option for the deoxygenation of this compound. organic-chemistry.orgorganic-chemistry.org
Below is a table summarizing various deoxygenation methods applicable to pyridine N-oxides:
| Reagent/Catalyst System | Conditions | Comments |
| Phosphorus trichloride (PCl₃) | Varies | Effective, but may cause side reactions. nih.gov |
| [Re(4,4′-tBu-bpy)(CO)₃Cl] | Photocatalytic, ambient temperature | Mild and efficient. nih.govrsc.org |
| [Pd(OAc)₂]/dppf, Et₃N | Microwave or conventional heating | Chemoselective and tolerates nitro groups. organic-chemistry.org |
| Indium/pivaloyl chloride | Room temperature | Mild conditions. organic-chemistry.org |
| Zn(OTf)₂ or Cu(OTf)₂ | Mild conditions | Environmentally friendly Lewis acids. organic-chemistry.org |
| Hantzsch esters | Visible light-mediated metallaphotoredox catalysis | Fast and highly chemoselective, tolerates nitro groups. organic-chemistry.org |
Rearrangement Reactions (e.g., Polonovski Rearrangement, Sigmatropic Shifts)
Pyridine N-oxides, particularly those with an alkyl group at the 2-position like this compound, are known to undergo characteristic rearrangement reactions. The Boekelheide rearrangement is a prominent example, involving the transformation of α-picoline-N-oxides into hydroxymethylpyridines. wikipedia.org This reaction is typically carried out using an acylating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). wikipedia.org
The mechanism of the Boekelheide rearrangement commences with the acylation of the N-oxide oxygen by the anhydride. This is followed by deprotonation of the α-methyl group, which then facilitates a wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgfu-berlin.de The resulting intermediate is subsequently hydrolyzed to yield the corresponding 2-hydroxymethylpyridine derivative. wikipedia.org The use of TFAA often allows the reaction to proceed at room temperature, offering a milder alternative to the high temperatures required with acetic anhydride. wikipedia.org While the reaction is general for 2-alkylpyridine N-oxides, the electronic effect of the 5-nitro group in this compound would likely influence the reaction rate and yield.
The Polonovski rearrangement is another significant reaction of N-oxides, which typically involves treatment with an activating agent like acetic anhydride to form an iminium ion intermediate. nih.gov This intermediate can then be trapped by a nucleophile. While classically applied to tertiary amine N-oxides, the underlying principles can be relevant to heteroaromatic N-oxides under specific conditions.
The sigmatropic nature of the Boekelheide rearrangement highlights a key mechanistic pathway available to this compound. Computational studies on similar systems have explored the concerted versus stepwise nature of this wikipedia.orgwikipedia.org-sigmatropic shift, with evidence suggesting that the reaction can proceed through a concerted pathway, although radical or ion-pair intermediates may also be involved under certain conditions. fu-berlin.deic.ac.uk
O-Alkylation and Related Transformations
The oxygen atom of the N-oxide group in this compound is nucleophilic and can react with electrophiles, such as alkyl halides, in O-alkylation reactions. quimicaorganica.org This reaction leads to the formation of N-alkoxypyridinium salts. The reactivity of the N-oxide as a nucleophile is a fundamental aspect of its chemistry. thieme-connect.de
However, the alkylation of pyridine N-oxides can be complex, with the possibility of C-alkylation, particularly at the positions ortho to the N-oxide, competing with O-alkylation. nih.govnih.govacs.orgorganic-chemistry.org The regioselectivity of the alkylation can be influenced by the reaction conditions, the nature of the alkylating agent, and the substituents on the pyridine ring. The electron-withdrawing nitro group at the 5-position in this compound would be expected to decrease the electron density of the pyridine ring, potentially influencing the balance between O- and C-alkylation.
Transformations of the Nitro Group
The nitro group at the 5-position of this compound is a key functional group that can be transformed into other functionalities, most notably an amino group through reduction, or it can act as a leaving group in nucleophilic aromatic substitution reactions.
Reduction to Amino Derivatives
The reduction of the nitro group to an amino group is a synthetically valuable transformation. In the case of this compound, this reduction can potentially be achieved while either retaining or simultaneously reducing the N-oxide functionality, depending on the choice of reducing agent and reaction conditions.
A variety of reducing agents are known to reduce aromatic nitro compounds. organic-chemistry.org Sodium dithionite (B78146) (Na₂S₂O₄) is an inexpensive and effective reagent for the chemoselective reduction of nitro groups in the presence of other reducible functional groups. rsc.orgrug.nl Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or Raney nickel, is another widely used method for the reduction of nitro groups. The conditions for catalytic hydrogenation can often be tuned to achieve the desired level of reduction. For instance, in some cases, the nitro group can be selectively reduced without affecting the N-oxide, while more forcing conditions may lead to the reduction of both functionalities.
The following table summarizes common methods for the reduction of aromatic nitro groups:
| Reducing Agent | Typical Conditions | Comments |
| Sodium dithionite (Na₂S₂O₄) | Aqueous or mixed solvent systems | Chemoselective for the nitro group. organic-chemistry.orgrsc.org |
| Catalytic Hydrogenation (H₂, Pd/C) | Varies (pressure, temperature, solvent) | Can reduce both the nitro group and the N-oxide. |
| Iron (Fe) in acetic acid | Refluxing acetic acid | Classical method for nitro group reduction. |
| Tin(II) chloride (SnCl₂) | Acidic conditions | Commonly used for the reduction of nitroarenes. |
Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group
The nitro group is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic attack. In certain cases, the nitro group itself can act as a leaving group in a nucleophilic aromatic substitution (SₙAr) reaction. This is particularly true when the nitro group is located at a position activated by other electron-withdrawing groups or the heteroatom of the aromatic ring.
In nitropyridine derivatives, the nitro group can be displaced by various nucleophiles. nih.gov For instance, reactions of nitropyridines with sulfur nucleophiles have been shown to result in the substitution of the nitro group. nih.gov The feasibility of the nitro group acting as a leaving group in this compound would depend on the nature of the nucleophile and the reaction conditions. The presence of the N-oxide group further influences the electrophilicity of the pyridine ring, potentially facilitating such substitution reactions. The mechanism of SₙAr involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the expulsion of the leaving group, in this case, the nitrite (B80452) ion.
Reactivity of the Methyl Group
The methyl group at the 2-position of the pyridine ring is activated by the adjacent N-oxide functionality. The oxygen atom of the N-oxide can act as an intramolecular base, facilitating the deprotonation of the methyl group to form a reactive methylene (B1212753) intermediate. This activation is a cornerstone of the methyl group's reactivity.
While direct oxidation of the methyl group to a carboxylic acid can be challenging, a notable transformation of the methyl substituent is the Boekelheide reaction. wikipedia.org This reaction involves the rearrangement of α-picoline-N-oxides to hydroxymethylpyridines upon treatment with an acylating agent like acetic anhydride or the more reactive trifluoroacetic anhydride (TFAA). wikipedia.org
The mechanism of the Boekelheide reaction commences with the acylation of the N-oxide oxygen. wikipedia.org Subsequently, the α-methyl carbon is deprotonated by the resulting acetate (B1210297) or trifluoroacetate (B77799) anion. wikipedia.org This is followed by a [3.3]-sigmatropic rearrangement to yield an acylated methylpyridine intermediate, which upon hydrolysis, furnishes the corresponding hydroxymethylpyridine. wikipedia.org The use of TFAA often allows for the reaction to proceed at room temperature, offering a milder alternative to the high temperatures required with acetic anhydride. wikipedia.org
A study on the reaction of a pyrimidine (B1678525) N-oxide, a related heterocyclic system, with acetic anhydride indicated that the reaction can proceed, at least in part, through radical intermediates. fu-berlin.de This suggests that the mechanism of the Boekelheide rearrangement can be influenced by the substrate and reaction conditions. fu-berlin.de
Table 1: The Boekelheide Reaction of α-Picoline-N-Oxides
| Reactant | Reagent | Product | Reference |
| α-Picoline-N-oxide | Acetic Anhydride | 2-Hydroxymethylpyridine | wikipedia.org |
| α-Picoline-N-oxide | Trifluoroacetic Anhydride | 2-Hydroxymethylpyridine | wikipedia.org |
The activated methyl group of this compound is expected to readily participate in condensation reactions with aldehydes and other electrophiles. Research on the condensation of 2-methyl-3-nitropyridine (B124571) N-oxides with aldehydes has shown that these reactions proceed under piperidine (B6355638) catalysis to yield the corresponding styryl derivatives. nih.gov It was noted that the N-oxide moiety adjacent to the methyl group is a potent activator for this transformation. nih.gov Given the similar electronic activation, this compound is anticipated to react in a similar fashion.
Alkylation at the methyl position can be achieved by deprotonation with a strong base to generate a nucleophilic methylene species, which can then react with various alkylating agents. Furthermore, electrophilic nitropyridines have been shown to undergo C-H alkylation via vicarious nucleophilic substitution, a process that involves the formation of a Meisenheimer-type adduct followed by base-induced elimination. acs.org
Table 2: Condensation of 2-Methyl-3-nitropyridine N-oxides with Aldehydes
| 2-Methyl-3-nitropyridine N-oxide Derivative | Aldehyde | Product | Yield | Reference |
| 5-Bromo-2-methyl-3-nitropyridine N-oxide | Benzaldehyde | 5-Bromo-2-(2-phenylethenyl)-3-nitropyridine N-oxide | High | nih.gov |
| 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine N-oxide | 4-Chlorobenzaldehyde | 2-(2-(4-Chlorophenyl)ethenyl)-3-nitro-5-(trifluoromethyl)pyridine N-oxide | High | nih.gov |
Advanced C-H Functionalization Strategies
Modern synthetic methods have enabled the direct functionalization of C-H bonds, and pyridine N-oxides have emerged as versatile substrates and catalysts in this area. One prominent strategy involves the use of pyridine N-oxides as hydrogen atom transfer (HAT) agents in photoredox catalysis. acs.org In this process, the pyridine N-oxide is converted to a highly reactive N-oxyl radical species which can abstract a hydrogen atom from a C-H bond, generating an alkyl radical that can then participate in various C-C bond-forming reactions. acs.org This approach has been successfully applied to the alkylation and heteroarylation of a wide range of C(sp³)–H bonds. acs.org
While specific examples involving this compound are not extensively documented, the general principles of these C-H functionalization strategies are applicable. The electronic properties of the nitro and methyl groups would be expected to influence the reactivity of the pyridine ring in such transformations.
Cross-Coupling Reactions of Pyridine N-Oxides
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-heteroatom bonds. While the direct C-H functionalization of pyridine N-oxides is possible, cross-coupling reactions typically involve a pre-functionalized pyridine N-oxide, such as a halogenated derivative. For instance, 2-bromopyridine (B144113) N-oxides can participate in Suzuki-Miyaura coupling reactions with boronic acids to form 2-arylpyridine N-oxides. Similarly, Sonogashira coupling of 2-bromopyridine N-oxides with terminal acetylenes provides access to 2-alkynylpyridine N-oxides.
The presence of the N-oxide moiety activates the pyridine ring towards these transformations. researchgate.net In the context of this compound, a halogenated precursor, such as 2-bromo-5-nitropyridine (B18158) N-oxide, would be a suitable substrate for such cross-coupling reactions, enabling the introduction of a wide variety of substituents at the 2-position.
Table 3: Representative Cross-Coupling Reactions of Halogenated Pyridine N-Oxides
| Pyridine N-Oxide Substrate | Coupling Partner | Reaction Type | Catalyst | Product Type | Reference |
| 2-Bromopyridine N-oxide | Arylboronic acid | Suzuki-Miyaura | Palladium | 2-Arylpyridine N-oxide | |
| 2-Bromopyridine N-oxide | Terminal alkyne | Sonogashira | Palladium/Copper | 2-Alkynylpyridine N-oxide |
Regiochemical and Stereochemical Control in Synthetic Transformations
The regiochemical outcome of reactions involving this compound is governed by the directing effects of its substituents. The N-oxide group strongly activates the C2 and C6 positions towards nucleophilic attack and the C4 position towards electrophilic attack. The methyl group at C2 provides some steric hindrance and is itself a site of reactivity. The nitro group at C5 is a strong electron-withdrawing group, further influencing the electron distribution in the ring. These combined effects lead to a high degree of regioselectivity in many reactions. For example, in nucleophilic aromatic substitution reactions, attack is generally favored at the positions ortho and para to the N-oxide group.
Stereochemical control in reactions involving pyridine N-oxides is often achieved through the use of chiral catalysts or auxiliaries. Chiral heteroaromatic N-oxides have been employed as organocatalysts in a variety of asymmetric transformations, including allylation, propargylation, and Michael additions. mdpi.com They act as Lewis bases, activating reagents and creating a chiral environment that directs the stereochemical outcome of the reaction. mdpi.com For reactions involving this compound, the introduction of chirality could be envisioned through the use of a chiral catalyst in reactions at the methyl group or at other positions on the pyridine ring. The stereoselective outcome of such reactions would depend on the specific catalyst and reaction conditions employed. mdpi.com
Advanced Spectroscopic and Structural Characterization of 2 Methyl 5 Nitropyridine N Oxide
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography offers an unambiguous determination of the solid-state structure of molecules. For a related compound, 2-methyl-4-nitropyridine (B19543) N-oxide, a redetermination of its crystal structure provided enhanced quality data. nih.gov The compound crystallizes in the orthorhombic space group Pbcm. nih.gov This analysis revealed a planar molecular conformation where all atoms reside on a mirror plane. nih.gov The crystal structure consists of molecular sheets parallel to the ab plane, connected by C-H···O hydrogen bonds involving the ring hydrogen atoms and the oxygen atoms of both the N-oxide and nitro groups. nih.gov Van der Waals forces further stabilize the stacking of these layers. nih.gov
In a similar vein, the crystal structure of 5-methyl-2-nitraminopyridine N-oxide has been determined, showing two monomeric proton-transferred units connected by intermolecular hydrogen bonds of differing strengths. researchgate.net
Table 1: Crystallographic Data for 2-Methyl-4-nitropyridine N-oxide
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbcm |
| a (Å) | 8.6775 (7) |
| b (Å) | 12.4069 (10) |
| c (Å) | 6.1995 (5) |
| V (ų) | 667.44 (9) |
| Z | 4 |
Data sourced from a study on 2-methyl-4-nitropyridine N-oxide. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
In studies of related nitropyridine derivatives, the vibrational modes have been extensively analyzed. For instance, in 2-amino-3-methyl-5-nitropyridine, the molecule has 48 normal modes of vibration which are both IR and Raman active. nih.gov The vibrational assignments are often supported by computational methods like Density Functional Theory (DFT). nih.gov
For 2-hydroxy-5-methyl-3-nitropyridine, a complete vibrational assignment has been made using FTIR and laser Raman spectra. The C-H stretching modes are typically observed around 3068 cm⁻¹ in IR and 3064, 3024 cm⁻¹ in Raman spectra. The C-N stretching vibration is assigned to bands around 1209 cm⁻¹ in FTIR and 1211 cm⁻¹ in Raman.
Table 2: Key Vibrational Frequencies for Related Nitropyridine Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) | Technique | Compound |
| C-H Stretching | 3024 - 3068 | IR, Raman | 2-hydroxy-5-methyl-3-nitropyridine |
| C-N Stretching | 1209 - 1211 | IR, Raman | 2-hydroxy-5-methyl-3-nitropyridine |
| Methyl Group Asymmetric Stretching | 2980 - 3006 | IR, Raman | 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine nih.gov |
| Methyl Group Symmetric Stretching | 2914 - 2935 | IR, Raman | 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine nih.gov |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Vis and fluorescence spectroscopy are employed to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons to higher energy states, and fluorescence is the emission of light as they return to the ground state.
The electronic absorption spectra of 5-methyl-2-nitraminopyridine N-oxide have been investigated in solution. researchgate.net Additionally, the absorption and phosphorescence spectra of 4-nitropyridine (B72724) N-oxide and its methyl derivatives have been recorded. researchgate.net For newly synthesized 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine derivatives, their electronic properties were characterized using UV-Vis and emission spectra measurements. nih.gov Some synthesized 2-methyl- and 2-arylvinyl-3-nitropyridines have been found to possess a large Stokes shift, which is a desirable property for fluorescent probes. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Characterization
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively.
For various pyridine (B92270) N-oxide derivatives, ¹H and ¹³C NMR data are available. For example, in 2-methyl-4-nitropyridine 1-oxide, the ¹H NMR spectrum in CDCl₃ shows signals at δ 8.30 (d), 8.12 (d), 7.97 (dd), and 2.53 (s) ppm. rsc.org The ¹³C NMR spectrum exhibits peaks at δ 150.59, 141.68, 140.05, 120.66, 118.10, and 18.01 ppm. rsc.org
In a study of 2-alkylnitrosoamino-4-nitropyridine N-oxides, the ¹H, ¹³C, and ¹⁵N NMR chemical shifts were assigned and compared to related compounds. researchgate.net The shielding of the pyridine ring nitrogen was found to be sensitive to ring substituents. researchgate.net
Table 3: ¹H and ¹³C NMR Chemical Shifts for 2-Methyl-4-nitropyridine 1-oxide
| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent |
| ¹H | 8.30 | d | CDCl₃ rsc.org |
| ¹H | 8.12 | d | CDCl₃ rsc.org |
| ¹H | 7.97 | dd | CDCl₃ rsc.org |
| ¹H | 2.53 | s | CDCl₃ rsc.org |
| ¹³C | 150.59 | CDCl₃ rsc.org | |
| ¹³C | 141.68 | CDCl₃ rsc.org | |
| ¹³C | 140.05 | CDCl₃ rsc.org | |
| ¹³C | 120.66 | CDCl₃ rsc.org | |
| ¹³C | 118.10 | CDCl₃ rsc.org | |
| ¹³C | 18.01 | CDCl₃ rsc.org |
Gas-Phase Electron Diffraction (GED) Studies
Mass Spectrometry (MS) in Structural Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. The molecular weight of 2-Methyl-5-nitropyridine (B155877) N-oxide is 154.12 g/mol . sigmaaldrich.com
A characteristic fragmentation pathway for N-oxides in mass spectrometry is the loss of an oxygen atom. rsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. For 2-methyl-4-nitropyridine 1-oxide, the HRMS (ESI) calculated value for [M+H]⁺ is 155.0457, with the found value being m/z 155.0461. rsc.org This confirms the molecular formula C₆H₇N₂O₃.
Computational Chemistry and Theoretical Modeling of 2 Methyl 5 Nitropyridine N Oxide
Quantum Chemical Approaches for Electronic Structure and Bonding
Quantum chemical methods are fundamental in elucidating the electronic structure and bonding of 2-Methyl-5-nitropyridine (B155877) N-oxide. These methods range from the widely used Density Functional Theory (DFT) to more computationally intensive ab initio techniques.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. By using various functionals, such as B3LYP, in combination with different basis sets (e.g., 6-311G, aug-cc-pVTZ), researchers can accurately model the geometry and electronic landscape of pyridine (B92270) N-oxide derivatives. nih.gov For instance, studies on related molecules like 4-nitropyridine (B72724) N-oxide and 4-methylpyridine (B42270) N-oxide have demonstrated that DFT calculations can effectively predict structural parameters and electron density distribution. nih.gov
In the case of 2-Methyl-5-nitropyridine N-oxide, DFT calculations would reveal the influence of the electron-donating methyl group and the electron-withdrawing nitro group on the pyridine N-oxide framework. The B3LYP functional, for example, is commonly employed to provide reliable predictions of molecular geometries and vibrational frequencies. nih.gov Theoretical investigations on similar compounds, such as 2-nitropyridine-N-oxide, have utilized DFT to explore the torsional potential of the nitro group and its effect on the ring's planarity. nih.gov
Table 1: Representative DFT Functionals and Basis Sets in Pyridine N-oxide Studies
| Method | Functional | Basis Set | Typical Application |
|---|---|---|---|
| DFT | B3LYP | 6-311G | Geometry optimization and electronic properties of pyridine N-oxides. worldscientific.com |
| DFT | B3LYP | aug-cc-pVTZ | High-accuracy electronic structure and electron density analysis. nih.gov |
| DFT | PBE1PBE | 6-31G | Calculation of heats of formation for substituted pyridine N-oxides. worldscientific.com |
Ab Initio and Post-Hartree-Fock Methods (e.g., MP2)
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory by including electron correlation effects not fully accounted for in standard DFT. These methods are crucial for obtaining more accurate energy calculations and understanding subtle electronic interactions. For example, MP2 calculations have been used to investigate the structure of 2-nitropyridine-N-oxide, providing valuable data on bond lengths and angles. nih.gov Comparing DFT and MP2 results allows for a more robust validation of the predicted molecular structure. In the study of 4-nitropyridine N-oxide, MP2 methods were also employed to complement DFT findings, ensuring a comprehensive understanding of its molecular geometry. nih.gov
Analysis of Bonding Characteristics and Electron Density Distribution
To gain a deeper understanding of the bonding and electronic nature of this compound, advanced analytical techniques such as Natural Bond Orbital (NBO) and the Quantum Theory of Atoms in Molecules (QTAIM) are employed.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling Lewis structures. This method provides quantitative insights into donor-acceptor interactions, charge transfer, and hyperconjugative effects within the molecule. uni-muenchen.de
For substituted pyridine N-oxides, NBO analysis reveals how substituents influence the electronic charge distribution. nih.gov In this compound, the analysis would quantify the electron-donating effect of the methyl group and the strong electron-withdrawing nature of the nitro group. This is achieved by examining the stabilization energies associated with orbital interactions, such as the delocalization of electron density from the pyridine ring to the nitro group. Studies on 2-nitropyridine-N-oxide have used NBO analysis to provide evidence for the electronic interplay between the nitro group and the heterocyclic ring. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them. This approach provides a rigorous definition of atomic properties and bond characteristics based on the electron density and its derivatives at bond critical points (BCPs).
In the context of substituted pyridine N-oxides, QTAIM has been used to characterize the nature of chemical bonds, including the N→O bond. nih.gov The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs can distinguish between shared (covalent) and closed-shell (ionic or van der Waals) interactions. For this compound, QTAIM would offer a detailed picture of the bond strengths and the ionic versus covalent character of the bonds within the molecule, particularly the C-NO₂ and N-O bonds. nih.gov
Theoretical Investigation of N→O Bond Properties and Molecular Stability
The N→O bond is a defining feature of pyridine N-oxides, and its properties are central to the molecule's reactivity and stability. Computational studies on related molecules show that the length and strength of this bond are sensitive to the electronic effects of substituents on the pyridine ring. nih.gov An electron-withdrawing group, like the nitro group, generally leads to a shortening and strengthening of the N→O bond, while an electron-donating group, such as a methyl group, has the opposite effect. nih.gov
Conformational Analysis and Torsional Dynamics of Substituent Groups
The conformational landscape of this compound is largely dictated by the rotational freedom of its methyl and nitro substituent groups relative to the pyridine N-oxide ring. Theoretical studies on related nitropyridine N-oxides provide a framework for understanding these dynamics.
The orientation of the nitro (NO₂) group is of particular interest. Computational analyses of 2-nitropyridine-N-oxide have shown that the torsional potential of the NO₂ group is significantly influenced by the choice of theoretical model and basis set. nih.gov For instance, the inclusion of diffuse functions in the basis sets has a marked effect on the calculated profile and barriers of the NO₂ torsional potential. nih.gov In many nitropyridine N-oxide derivatives, the heterocyclic ring itself may adopt a non-planar conformation, a feature characterized by the Cremer-Pople puckering amplitude (Q). nih.gov This deviation from planarity can be a key factor in the compound's reactivity and sensitivity. nih.gov
For this compound, the planarity of the molecule would be influenced by the electronic and steric interactions between the ortho-methyl group, the meta-nitro group, and the N-oxide. The rotation of the nitro group is a critical factor, with the potential energy surface showing barriers to rotation. In analogous compounds like 2-N-phenylamino-3-nitro-6-methylpyridine, the nitro group is twisted relative to the pyridine ring, with a dihedral angle of 10.30(12)°. nih.gov A similar, though likely smaller, torsion would be expected for this compound due to the smaller size of the methyl group compared to the phenylamino (B1219803) group.
Table 1: Calculated Torsional Dynamics of the Nitro Group in a Related Compound
| Parameter | Value |
| Dihedral Angle (NO₂ group vs. pyridine ring) in 2-N-phenylamino-3-nitro-6-methylpyridine | 10.30(12)° nih.gov |
| Dihedral Angle (NO₂ group vs. pyridine ring) in 2-N-phenylamino-3-nitro-4-methylpyridine | 3.84(15)° nih.gov |
Note: Data is for related compounds and provides an estimation for the behavior of this compound.
Theoretical Prediction of Reactivity and Reaction Mechanisms
Theoretical calculations can predict the reactivity of this compound by mapping its electronic structure and identifying sites susceptible to nucleophilic or electrophilic attack. The N-oxide functionality generally increases the electron density on the ring's ortho and para positions, while the nitro group strongly withdraws electron density, making the positions ortho and para to it electron-deficient.
The presence of the N-oxide group can also influence reaction mechanisms. For instance, in reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane, a strong intramolecular hydrogen bond is a key feature. rsc.org While this compound does not have a carboxylic acid group, this highlights the importance of the N-oxide in directing reactivity.
Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses are computational tools that can provide deeper insights. For example, in fluorinated 2-nitropyridine-N-oxides, these analyses have shown a weakening of the C–NO₂ bond, which is indicative of its potential as a leaving group in certain reactions. nih.gov Similar analyses on this compound would likely reveal the electronic interplay between the methyl group, the nitro group, and the N-oxide in modulating bond strengths and atomic charges, thereby predicting its reactivity. The disruption of ring planarity, as discussed in the conformational analysis, has also been linked to the distinctive reactivity of some nitropyridine N-oxides. nih.gov
Influence of Substituents on Molecular Geometry and Electronic Features
The methyl group and the nitro group, along with the N-oxide functionality, significantly modulate the geometry and electronic landscape of the pyridine ring. The positions of these substituents are critical in determining their collective effect.
Molecular Geometry: The introduction of substituents invariably leads to changes in bond lengths and angles within the pyridine ring. In related systems, such as 2-N-phenylamino-3-nitro-4-methylpyridine and its 6-methyl isomer, the planarity of the molecule is distorted. nih.gov The dihedral angle between the nitro group and the pyridine ring is a key parameter, as is the angle between the planes of different substituent groups. nih.gov For this compound, the steric hindrance between the ortho-methyl group and the N-oxide oxygen could lead to slight out-of-plane bending.
Electronic Features: The electronic nature of the substituents has a profound impact. The nitro group is a strong electron-withdrawing group, which decreases the electron density on the pyridine ring, particularly at the ortho and para positions relative to its point of attachment. Conversely, the N-oxide group and the methyl group are electron-donating. This push-pull electronic arrangement results in a polarized molecule with a significant dipole moment.
Table 2: Predicted Influence of Substituents on the Properties of this compound
| Property | Influence of Methyl Group | Influence of Nitro Group | Influence of N-oxide |
| Molecular Geometry | Can cause steric hindrance, potentially leading to out-of-plane distortions. | Can twist out of the plane of the pyridine ring. | Influences ring planarity and the orientation of adjacent substituents. |
| Electronic Properties | Electron-donating through induction and hyperconjugation. | Strongly electron-withdrawing through resonance and induction. | Electron-donating through resonance, but with a strong inductive pull by the oxygen atom. |
| Reactivity | Increases electron density at ortho and para positions, potentially directing electrophilic attack. | Deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution. | Activates the ring, particularly at the 2- and 4-positions, and can participate directly in reactions. |
This comprehensive computational analysis, drawing upon findings from closely related molecules, provides a detailed theoretical picture of this compound, paving the way for a deeper understanding of its chemical behavior and potential applications.
Advanced Research Applications and Future Directions for 2 Methyl 5 Nitropyridine N Oxide
Role as a Versatile Building Block in Complex Organic Synthesis
2-Methyl-5-nitropyridine (B155877) N-oxide is a valuable heterocyclic aromatic compound that serves as a key intermediate in the synthesis of more complex molecules. Its unique structural features, including a pyridine (B92270) ring substituted with a methyl group, a nitro group, and an N-oxide functional group, provide it with distinct chemical reactivity. This makes it a versatile building block in various organic synthesis applications, particularly in the creation of pharmaceuticals and other biologically active compounds. guidechem.comnih.govrasayanjournal.co.in
The presence of the N-oxide group significantly influences the compound's reactivity compared to its parent pyridine. It activates the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution reactions. semanticscholar.orgnih.gov This enhanced reactivity is crucial for introducing additional functional groups and constructing complex molecular architectures. For instance, the N-oxide can direct incoming reagents to specific positions on the pyridine ring, allowing for regioselective synthesis. semanticscholar.org
Furthermore, the nitro group is a strong electron-withdrawing group, which further influences the electronic properties of the pyridine ring and can be a site for various chemical transformations. rsc.orgresearchgate.net The methyl group can also be functionalized, adding to the compound's synthetic utility. Researchers have utilized 2-methyl-5-nitropyridine and its derivatives as starting materials or key intermediates in the synthesis of a range of compounds, including those with potential applications as insecticides and in medicinal chemistry. nih.gov The ability to readily modify the different substituents on the pyridine ring makes 2-methyl-5-nitropyridine N-oxide and related compounds important tools for medicinal chemists and organic chemists in the development of new molecules with desired properties. nih.govrasayanjournal.co.in
Contributions to Functional Materials Development
The unique electronic and structural characteristics of this compound and its derivatives make them promising candidates for the development of advanced functional materials. The interplay between the electron-donating methyl group, the electron-withdrawing nitro group, and the polar N-oxide group can lead to interesting optical and electronic properties.
Design of Dyes and Fluorescent Materials
The extended π-system of the pyridine ring, combined with the electronic influence of the nitro and methyl substituents, can give rise to chromophoric and fluorophoric properties. Some 2-styryl-3-nitropyridines, which can be synthesized from 2-methyl-3-nitropyridines, have demonstrated notable fluorescent properties. mdpi.com The N-oxide functionality can further modulate these properties by altering the electron distribution within the molecule. The synthesis of various substituted pyridine N-oxides allows for the fine-tuning of their absorption and emission characteristics, which is a key aspect in the design of new dyes and fluorescent probes for various applications, including biological imaging and materials science.
Applications in Catalysis and Ligand Design
Pyridine N-oxides, in general, are recognized for their ability to act as ligands in coordination chemistry, forming complexes with a variety of metal ions. acs.org The oxygen atom of the N-oxide group is a strong Lewis base and can coordinate to metal centers. researchgate.net This property is central to their application in catalysis.
The specific structure of this compound, with its distinct electronic and steric properties, can be exploited in the design of specialized ligands for transition metal-catalyzed reactions. The electronic nature of the substituents on the pyridine ring can influence the electron density at the metal center, thereby tuning the catalytic activity and selectivity of the resulting complex.
For example, chiral N,N'-dioxide ligands, which share the N-oxide motif, have been successfully employed in a wide range of asymmetric catalytic reactions, demonstrating excellent levels of stereocontrol. rsc.org These ligands form non-planar complexes with metal ions, creating a well-defined chiral environment for the catalytic transformation. rsc.org This highlights the potential of designing chiral ligands based on the this compound scaffold for applications in asymmetric synthesis.
Furthermore, the N-oxide group can play a direct role in catalytic cycles. For instance, in certain oxidation reactions, the N-oxide can act as an oxygen transfer agent. researchgate.net The development of new catalytic systems utilizing ligands derived from this compound could lead to novel and efficient synthetic methodologies.
Supramolecular Chemistry and Coordination Compounds
The ability of the N-oxide group to form strong coordination bonds with metal ions and engage in hydrogen bonding makes this compound a valuable component in the field of supramolecular chemistry. researchgate.netacs.org These interactions can be used to construct well-defined, multi-component assemblies with specific structures and functions.
The formation of coordination compounds with various metal ions can lead to materials with interesting magnetic, optical, or catalytic properties. The structure of the resulting coordination polymer or discrete complex is influenced by the coordination geometry of the metal ion and the steric and electronic properties of the this compound ligand.
Moreover, the N-oxide oxygen atom is a potent hydrogen bond acceptor, enabling the formation of intricate hydrogen-bonded networks in the solid state. rsc.org These non-covalent interactions can be used to control the packing of molecules in crystals, leading to materials with desired physical properties. The crystal structure of 2-methyl-4-nitropyridine (B19543) N-oxide, a related compound, reveals the formation of molecular sheets connected by C-H···O hydrogen bonds. nih.gov This demonstrates the potential for designing specific solid-state architectures using nitropyridine N-oxides.
Theoretical Studies in Energetic Materials Design
Theoretical studies play a crucial role in understanding the properties of energetic materials and in guiding the design of new, more effective, and safer compounds. The introduction of N-oxide functionalities into heterocyclic rings is a well-established strategy for enhancing the energy density of these materials.
Impact of N→O Bonds on Structural Features and Energetic Compound Design Principles
Theoretical calculations, such as those employing density functional theory (DFT), have provided significant insights into the effects of the N→O bond on the structure and performance of energetic compounds. nih.govmdpi.com The formation of an N→O bond can lead to several important structural changes. For instance, it has been shown to shorten the C-C bonds within the ring and lengthen the C-N bonds adjacent to the N→O bond. nih.gov
From an energetic perspective, the introduction of N→O bonds can increase the density of the compound, which is a critical factor in determining its detonation performance. nih.gov This increase in density is often correlated with the number of N→O bonds present in the molecule. nih.gov Furthermore, the N→O bond can improve the oxygen balance of an energetic compound, which is essential for achieving a more complete and energetic combustion. mdpi.com
Emerging Research Areas and Unexplored Reactivity Pathways
The unique structural features of this compound, namely the N-oxide functionality, the nitro group, and the methyl substituent on the pyridine ring, open up a wide array of possibilities for advanced research applications and the exploration of novel chemical transformations. While its primary role has been as a synthetic intermediate, ongoing research is beginning to uncover its potential in more specialized and cutting-edge fields.
Emerging Research Areas
The convergence of its distinct functional groups makes this compound a molecule of interest in several burgeoning areas of chemical and biomedical research.
Hypoxia-Activated Prodrugs: A significant and promising application for nitroaromatic compounds, including nitropyridine N-oxides, is in the development of hypoxia-activated prodrugs for cancer therapy. nih.govacs.org Tumors often contain regions of low oxygen concentration (hypoxia), a condition that can be exploited for targeted drug delivery. The nitro group and the N-oxide can be selectively reduced under hypoxic conditions by cellular reductases to generate more cytotoxic species. This localized activation minimizes damage to healthy, well-oxygenated tissues. The potential reductive activation pathways of this compound are an active area of investigation.
| Activation Step | Transforming Group | Potential Intermediate/Product | Therapeutic Implication |
|---|---|---|---|
| Initial Reduction | Nitro Group (NO₂) | Nitroso, Hydroxylamine, or Amino Group | Generation of a potent cytotoxic agent specifically in tumor microenvironments. |
| Concurrent or Sequential Reduction | N-Oxide | Deoxygenated Pyridine | Alteration of the molecule's electronic properties and potential to unmask further reactivity. |
Novel Catalysts: Pyridine N-oxides are known to function as effective catalysts in a variety of organic transformations. mdpi.com They can act as nucleophilic catalysts or as ligands for metal-catalyzed reactions. The electronic properties of this compound, influenced by the electron-withdrawing nitro group, could be harnessed to develop new catalysts for specific applications, such as in oxidation reactions or asymmetric synthesis.
Advanced Materials Science: There is growing interest in the application of functionalized pyridine derivatives in materials science. While not extensively studied for this specific compound, related nitropyridine N-oxide derivatives have been investigated for their optical properties. It is conceivable that this compound could serve as a building block for the synthesis of novel chromophores, fluorescent probes, or materials with unique electronic properties for applications in sensors or organic light-emitting diodes (OLEDs).
Unexplored Reactivity Pathways
Beyond its established reactions, this compound presents several avenues for exploring new and synthetically valuable chemical transformations.
Selective Functional Group Manipulation: The presence of multiple reactive sites (the N-oxide, the nitro group, the methyl group, and the pyridine ring itself) offers a rich landscape for chemical synthesis. A key challenge and area of opportunity lies in the development of methods for the selective transformation of one functional group in the presence of others. For instance, achieving selective reduction of the nitro group without affecting the N-oxide, or vice versa, would provide access to a diverse range of substituted pyridine derivatives that are otherwise difficult to synthesize.
| Target Functional Group | Potential Transformation | Potential Product Class | Synthetic Utility |
|---|---|---|---|
| Nitro Group (NO₂) | Selective Reduction | 5-Amino-2-methylpyridine N-oxide | Precursor for amides, sulfonamides, and other nitrogen-containing heterocycles. |
| N-Oxide | Deoxygenation | 2-Methyl-5-nitropyridine | Access to the corresponding deoxygenated pyridine scaffold. guidechem.com |
| Methyl Group (CH₃) | Oxidation or Halogenation | 2-Carboxy-5-nitropyridine N-oxide or 2-(Halomethyl)-5-nitropyridine N-oxide | Introduction of new reactive handles for further derivatization. |
C-H Bond Functionalization: A frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. The pyridine ring of this compound possesses C-H bonds that could potentially be targeted for direct arylation, alkylation, or other coupling reactions. Developing catalytic systems to achieve site-selective C-H functionalization on this scaffold would represent a significant advance, providing a more atom-economical route to complex pyridine derivatives.
Coordination Chemistry and Metal Complex Formation: The N-oxide and nitro groups are both capable of coordinating to metal ions. The synthesis and characterization of metal complexes featuring this compound as a ligand is a largely unexplored domain. Such complexes could exhibit interesting catalytic, magnetic, or photophysical properties, opening up new avenues for research in inorganic and materials chemistry.
Q & A
Q. Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to confirm the N-oxide moiety and nitro group orientation. Use low-temperature XRD (e.g., 100 K) to minimize thermal motion artifacts .
- FTIR : Identify N-O stretching vibrations (~1250–1300 cm⁻¹) and nitro symmetric/asymmetric stretches (~1520 and 1350 cm⁻¹) .
- Mass Spectrometry : Employ high-resolution ESI-MS to distinguish isotopic peaks and verify molecular ion ([M+H]⁺ at m/z 169.06) .
Advanced: How do structure-activity relationship (SAR) studies address mutagenicity concerns in aromatic N-oxides?
Q. Methodological Answer :
- SAR Fingerprinting : Generate substructure alerts (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) using public/proprietary databases. Evaluate mutagenicity via Ames test data and computational models (e.g., Leadscope’s expert-rule system) .
- Contradiction Resolution : While general aromatic N-oxides show weak mutagenicity, subclasses like quindioxin require strict handling protocols. Cross-validate with in vitro micronucleus assays .
Basic: What safety protocols are essential for handling this compound?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust .
- Decontamination : For spills, collect solid material with a HEPA-filter vacuum. Dispose via licensed hazardous waste services .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent decomposition .
Advanced: How does the N-oxide group influence biological transport mechanisms?
Q. Methodological Answer :
- Transporter Studies : Use OCT1-knockout cell lines (e.g., HEK293) to assess uptake. For this compound, preliminary data suggest non-OCT1-mediated transport, as seen in sorafenib N-oxide models .
- Metabolite Tracking : Employ LC-MS/MS to monitor N-oxide reduction to parent amines in hepatic microsomes. Optimize SPE cleanup steps for complex matrices (e.g., plasma) .
Basic: What computational tools predict the compound’s reactivity in nucleophilic environments?
Q. Methodological Answer :
- Fukui Indices : Calculate using Gaussian09 at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., nitro group at C5) prone to nucleophilic attack .
- Solvent Effects : Simulate with PCM models to assess reactivity in polar aprotic solvents (e.g., DMF vs. DMSO) .
Advanced: Can Hirshfeld surface analysis elucidate intermolecular interactions in crystalline forms?
Q. Methodological Answer :
- Crystal Packing : Generate Hirshfeld surfaces (CrystalExplorer) to quantify H-bonding (e.g., O···H interactions from N-oxide to water molecules) and π-π stacking (pyridine rings) .
- Thermal Stability : Correlate interaction energies (from surface analysis) with DSC data to predict polymorph stability .
Basic: How to resolve contradictions in mutagenicity alerts for N-oxide derivatives?
Q. Methodological Answer :
- Data Triangulation : Compare public (e.g., PubChem) and proprietary mutagenicity datasets. Use Bayesian models to weigh conflicting evidence (e.g., negative Ames tests vs. structural alerts) .
- Threshold Refinement : Adjust alert thresholds based on subclass-specific data (e.g., downgrade general N-oxide alerts but retain quindioxin alerts) .
Advanced: What role does the N-oxide motif play in medicinal chemistry optimization?
Q. Methodological Answer :
- Bioisosterism : Replace labile functional groups (e.g., amines) with N-oxide to enhance solubility and reduce toxicity. Validate via logP (octanol-water) and cytotoxicity assays .
- Target Binding : Perform docking studies (AutoDock Vina) to assess N-oxide interactions with heme-containing enzymes (e.g., cytochrome P450). Compare binding energies with non-oxidized analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
